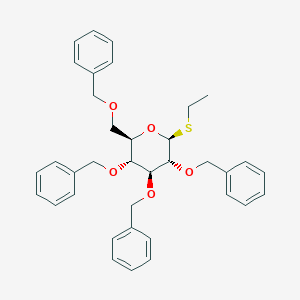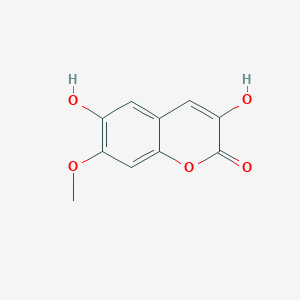
2-Methoxyapomorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyapomorphine is a derivative of apomorphine, a well-known dopamine agonist This compound is of significant interest due to its pharmacological properties, particularly its interaction with dopamine receptors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxyapomorphine involves the acid-catalyzed rearrangement of oripavine, followed by O-demethylation. This process typically requires specific reaction conditions, including controlled temperatures and the use of appropriate solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors and precise control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxyapomorphine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially modifying its pharmacological properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its stability or activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and other alkoxides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted apomorphine derivatives .
Applications De Recherche Scientifique
2-Methoxyapomorphine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of dopamine receptor interactions and other pharmacological investigations.
Biology: The compound is studied for its effects on cellular signaling pathways and its potential neuroprotective properties.
Medicine: this compound is investigated for its potential use in treating neurological disorders such as Parkinson’s disease and schizophrenia.
Mécanisme D'action
2-Methoxyapomorphine exerts its effects primarily through its interaction with dopamine receptors. It has a high binding affinity for dopamine D2, D3, and D5 receptors. The stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, is believed to be responsible for its pharmacological actions .
Similar Compounds:
2-Alkoxyapomorphines: These compounds have similar structures but different alkoxy groups, which can alter their pharmacological profiles.
2-Phenylapomorphine: This compound has a phenyl group instead of a methoxy group, resulting in different receptor binding affinities and activities.
Uniqueness: this compound is unique due to its specific interaction with dopamine receptors and its potential therapeutic applications. Its distinct chemical structure allows for targeted modifications, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
126874-79-1 |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
(6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C18H19NO3/c1-19-6-5-11-7-12(22-2)9-13-16(11)14(19)8-10-3-4-15(20)18(21)17(10)13/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3/t14-/m1/s1 |
Clé InChI |
QGJWYJSOGNAUCY-CQSZACIVSA-N |
SMILES isomérique |
CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
SMILES canonique |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
Synonymes |
2-methoxyapomorphine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)
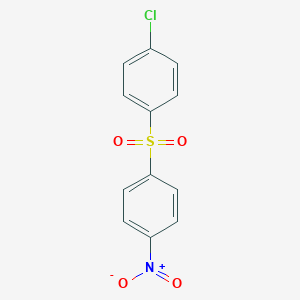
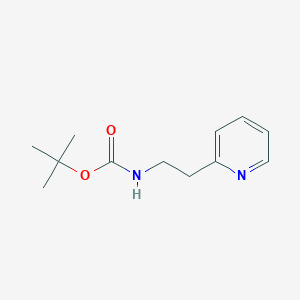

![1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B141408.png)
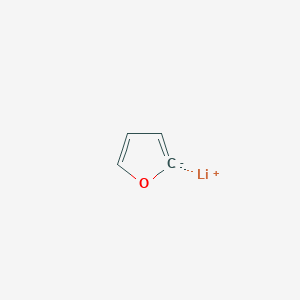
![3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B141418.png)
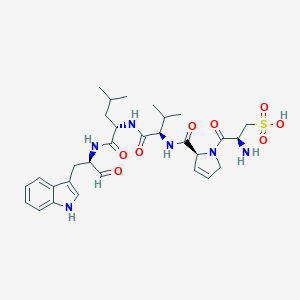
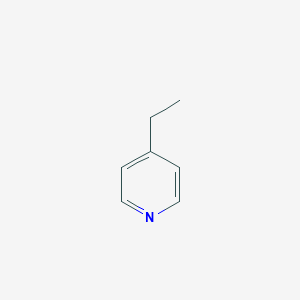

![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)
